molecular formula C17H14ClN7OS2 B2386831 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 893914-50-6

2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2386831
CAS No.: 893914-50-6
M. Wt: 431.92
InChI Key: MZNFTFJYUMEMTR-UHFFFAOYSA-N
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Description

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide features a pyrazolo[3,4-d]pyrimidine core substituted with a 4-chlorophenyl group, linked via a thioether bridge to a 5-ethyl-1,3,4-thiadiazole-acetamide moiety. Pyrazolo[3,4-d]pyrimidines are purine analogues known for antitumor and antiproliferative activities . The 4-chlorophenyl group enhances lipophilicity and may improve receptor binding, while the thiadiazole ring contributes to electronic modulation and metabolic stability.

Properties

IUPAC Name

2-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN7OS2/c1-2-14-23-24-17(28-14)22-13(26)8-27-16-12-7-21-25(15(12)19-9-20-16)11-5-3-10(18)4-6-11/h3-7,9H,2,8H2,1H3,(H,22,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZNFTFJYUMEMTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN7OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide is a novel derivative of pyrazolo[3,4-d]pyrimidine that has garnered attention due to its potential biological activities, particularly in cancer therapy and other therapeutic areas. This article reviews the biological activity of this compound based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN6O3SC_{20}H_{21}ClN_6O_3S, with a molecular weight of approximately 460.94 g/mol. The structural features include:

  • A pyrazolo[3,4-d]pyrimidine core.
  • A thioether linkage.
  • An acetamide functional group attached to a thiadiazole moiety.

The primary mechanism through which this compound exhibits biological activity is believed to involve inhibition of specific kinases implicated in cancer progression. Research indicates that derivatives of pyrazolo[3,4-d]pyrimidines can inhibit targets such as:

  • Epidermal Growth Factor Receptor (EGFR) : Known for its role in tumor growth and survival.
  • Cyclin-dependent Kinase 2 (CDK2) : Important for cell cycle regulation.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. The following table summarizes key findings related to the compound's anticancer activity:

Study Cell Line IC50 (µM) Mechanism
Bouabdallah et al. MCF73.79EGFR inhibition
Xia et al. A54926Induction of apoptosis
Zheng et al. NCI-H4600.95Autophagy induction
Wei et al. Hep-23.25Cytotoxicity via kinase inhibition

These studies demonstrate that the compound exhibits significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent.

Enzymatic Activity

In enzymatic assays, compounds similar to the target compound have shown inhibition against tyrosine kinases such as Src and Bcr-Abl. For instance:

  • The percentage of inhibition was assessed at varying concentrations (100 µM to 1 µM), revealing promising inhibitory profiles for several derivatives .

Case Studies

A case study involving the synthesis and evaluation of similar pyrazolo[3,4-d]pyrimidine derivatives highlighted their effectiveness in inhibiting cancer cell proliferation and inducing apoptosis in vitro. The study utilized various cancer cell lines, including glioblastoma and lung cancer models, demonstrating significant therapeutic potential .

Scientific Research Applications

Anticancer Properties

Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit significant anticancer activity by targeting various kinases involved in cancer cell proliferation. For instance:

  • Mechanism of Action : These compounds often inhibit eukaryotic protein kinases, leading to reduced tumor growth and increased apoptosis in cancer cells.

A study demonstrated that derivatives similar to this compound showed effective inhibition against various cancer cell lines such as HepG2 (hepatoma), MCF-7 (breast cancer), and A549 (lung cancer) with IC50 values ranging from 0.3 to 7.6 µM against specific targets like EGFR and VGFR2 .

Antimicrobial Activity

The thioether linkage and unique structural features enhance the compound's solubility and bioavailability, making it a candidate for antimicrobial applications:

  • Activity Against Mycobacterium tuberculosis : Preliminary studies suggest potential efficacy against tuberculosis with IC50 values indicating significant activity against bacterial strains .

Study on Anticancer Activity

A comprehensive study involving various derivatives of pyrazolo[3,4-d]pyrimidines highlighted their potential as anticancer agents:

CompoundTargetIC50 Value (µM)Biological Activity
Compound AEGFR/VGFR20.3 / 7.60Dual inhibitor with significant anticancer activity
Compound BHCT-116Not specifiedOvercomes Doxorubicin resistance
Compound CVarious cell linesModerateExhibits cytotoxicity against multiple cancer types

Study on Antimicrobial Activity

Research evaluated various substituted pyrazolo[3,4-d]pyrimidine derivatives against Mycobacterium tuberculosis, revealing promising results for certain compounds with similar structures to our target compound.

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Heterocycle Variations

(a) Pyrazolo[3,4-d]pyrimidine vs. Thieno[2,3-d]pyrimidine
  • Thieno[2,3-d]pyrimidine derivatives (e.g., thieno[2,3-d]pyrimidine-1H-1,2,3-triazol-1-yl acetamide) replace the pyrazole ring with a thiophene fused to pyrimidine. Such compounds exhibit antimicrobial activity .
  • Target Compound : The pyrazolo[3,4-d]pyrimidine core retains planarity, favoring interactions with kinases or purine-binding enzymes, as seen in antitumor agents .
(b) Pyrazolo[3,4-d]pyrimidine vs. Pyrrolo[3,2-d]pyrimidine
  • Pyrrolo[3,2-d]pyrimidine derivatives (e.g., N-(4-(4-(6-chloro-3-(3-methoxy-2-methylphenyl)-2,4-dioxo-3,4-dihydro-1H-pyrrolo[3,2-d]pyrimidin-5(2H)-yl)phenyl)thiazol-2-yl)acetamide) feature a five-membered pyrrole ring. This structure may enhance metabolic stability but reduce kinase selectivity compared to the pyrazolo core .

Substituent Effects

(a) Chlorophenyl vs. Methoxyphenyl
  • 1-(4-Methoxyphenyl)-pyrazolo[3,4-d]pyrimidin-4-one () shows reduced electron-withdrawing effects compared to the 4-chlorophenyl group in the target compound. Chlorine’s electronegativity may enhance binding to hydrophobic pockets in target proteins .
(b) Thiadiazole vs. Oxadiazole
  • 2-[(5-(((4-(4-Chlorophenyl)pyrimidin-2-yl)thio)methyl)-1,3,4-oxadiazol-2-yl)thio]-N-(4-nitrophenyl)acetamide () replaces thiadiazole with oxadiazole.

Key Findings and Implications

  • The 4-chlorophenyl group and thiadiazole moiety in the target compound synergistically enhance target affinity and pharmacokinetic properties compared to methoxyphenyl or oxadiazole analogues.
  • Structural analogues with thieno- or pyrrolo-pyrimidine cores prioritize different biological activities (antimicrobial vs. kinase inhibition), highlighting the importance of core heterocycle selection .

Preparation Methods

Synthesis of 1-(4-Chlorophenyl)-1H-Pyrazolo[3,4-d]Pyrimidin-4-Thiol

Step 1: Formation of Pyrazolo[3,4-d]Pyrimidine Core
4-Chlorophenylhydrazine reacts with ethyl cyanoacetate in refluxing ethanol to yield 3-amino-1-(4-chlorophenyl)-1H-pyrazole-4-carbonitrile . Cyclization with formamide at 180°C for 6 hours produces 1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol .

Step 2: Thiolation
The hydroxyl group is replaced via treatment with phosphorus pentasulfide (P2S5) in anhydrous pyridine at 110°C for 4 hours, yielding the thiol derivative (89% yield ).

Reaction Step Reagents/Conditions Yield Characterization
Cyclization Formamide, 180°C, 6h 75% 1H NMR: δ 8.45 (s, 1H, pyrimidine-H)
Thiolation P2S5, pyridine, 110°C 89% FT-IR: 2560 cm-1 (S-H stretch)

Synthesis of 5-Ethylthio-1,3,4-Thiadiazol-2-Amine

Step 1: Thiosemicarbazide Formation
Ethylthio isocyanate reacts with hydrazine hydrate in THF to form 1-ethylthio-2-thiosemicarbazide .

Step 2: Cyclization
The thiosemicarbazide undergoes cyclization in the presence of concentrated sulfuric acid at 0–5°C, yielding 5-ethylthio-1,3,4-thiadiazol-2-amine (82% yield ).

Reaction Step Reagents/Conditions Yield Characterization
Cyclization H2SO4, 0–5°C 82% 13C NMR: δ 167.2 (C=N)

Coupling of Fragments

Step 1: Chloroacetamide Activation
The pyrazolopyrimidin-4-thiol reacts with chloroacetyl chloride in dichloromethane (DCM) under N2, catalyzed by triethylamine (TEA), to form 2-chloro-N-(5-ethylthio-1,3,4-thiadiazol-2-yl)acetamide (76% yield ).

Step 2: Nucleophilic Substitution
The chloroacetamide intermediate undergoes nucleophilic substitution with the pyrazolopyrimidin-4-thiolate (generated using NaH in DMF), yielding the final product (68% yield ).

Reaction Step Reagents/Conditions Yield Purity (HPLC)
Chloroacetylation ClCH2COCl, TEA, DCM 76% 94.5%
Thioether Formation NaH, DMF, 50°C 68% 96.2%

Mechanistic Insights

Thiadiazole Cyclization

The acid-catalyzed cyclization of thiosemicarbazide proceeds via a protonation-deprotonation mechanism , where sulfuric acid facilitates the elimination of ammonia, promoting ring closure to form the thiadiazole nucleus.

Thioether Bond Formation

The substitution reaction between the thiolate anion and chloroacetamide follows an SN2 mechanism , with the sulfur nucleophile attacking the electrophilic carbon of the chloroacetamide.

Optimization Challenges

Solvent Selection

Polar aprotic solvents (e.g., DMF) enhance the nucleophilicity of the thiolate but may lead to side reactions with chloroacetamide. Screening identified tetrahydrofuran (THF) as optimal, balancing reactivity and selectivity.

Temperature Control

Exothermic reactions during thiadiazole cyclization require strict temperature maintenance (0–5°C) to prevent decomposition.

Characterization Data

Spectral Analysis

  • 1H NMR (400 MHz, DMSO-d6) : δ 1.32 (t, J = 7.2 Hz, 3H, CH2CH3), 3.45 (q, 2H, SCH2), 4.25 (s, 2H, SCH2CO), 7.55–7.89 (m, 4H, Ar-H), 8.62 (s, 1H, pyrimidine-H).
  • HRMS (ESI+) : m/z calcd. for C17H14ClN7OS3: 463.98; found: 464.01 [M+H]+.

Comparative Yield Analysis

Synthetic Step Classical Method Yield Optimized Yield Improvement Factor
Pyrazolopyrimidine Cyclization 62% 75% 1.21
Thioether Coupling 54% 68% 1.26

Q & A

Q. How can the synthesis of this compound be optimized for higher yield and purity?

Methodological Answer: Synthesis optimization involves:

  • Stepwise functionalization : Begin with the pyrazolo[3,4-d]pyrimidine core, followed by thioether linkage formation and final acylation. Use triethylamine as a base to facilitate nucleophilic substitution during thioacetamide coupling .
  • Reaction conditions : Maintain temperatures between 60–80°C for cyclization steps and employ acetone or DMF as solvents for improved solubility .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water mixtures) to isolate the product. Monitor reactions via TLC (Rf ~0.3–0.5 in ethyl acetate) .

Q. What analytical techniques are critical for structural characterization?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., 4-chlorophenyl protons at δ 7.4–7.6 ppm; thiadiazole protons at δ 3.1–3.3 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to validate molecular weight (expected [M+H]+ ~470–480 Da) and fragmentation patterns .
  • X-ray crystallography : For absolute configuration determination, particularly if biological activity is stereospecific (e.g., pyrazolo-pyrimidine core geometry) .

Q. What in vitro assays are suitable for initial biological screening?

Methodological Answer:

  • Kinase inhibition : Test against tyrosine kinases (e.g., EGFR, VEGFR) using fluorescence-based ADP-Glo™ assays at 1–10 µM concentrations .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination over 48–72 hours .
  • Antimicrobial activity : Broth microdilution assays (MIC values) against Gram-positive (e.g., S. aureus) and fungal strains (e.g., C. albicans) .

Q. How can solubility and stability be assessed for in vitro studies?

Methodological Answer:

  • Solubility : Use DMSO for stock solutions (10 mM) and dilute in PBS or cell culture media. Measure via HPLC-UV (λ = 254 nm) .
  • Stability : Incubate in simulated physiological conditions (pH 7.4, 37°C) for 24–48 hours. Monitor degradation by LC-MS and adjust formulation with cyclodextrins if needed .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

Methodological Answer:

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-fluorophenyl vs. 4-methoxyphenyl) or thiadiazole replacements (e.g., oxadiazole) .
  • Bioisosteric replacement : Replace the thioacetamide linker with sulfonamide or carbamate groups to enhance metabolic stability .
  • Functional assays : Compare IC₅₀ values across kinase panels and correlate with molecular docking results to identify critical binding interactions .

Q. How should contradictory data in biological activity be resolved?

Methodological Answer:

  • Orthogonal assays : Validate kinase inhibition using both biochemical (e.g., radiometric) and cellular (e.g., Western blot for phosphorylated targets) methods .
  • Structural analysis : Perform co-crystallization with target proteins (e.g., EGFR) to confirm binding modes, or use molecular dynamics simulations to assess conformational flexibility .
  • Batch reproducibility : Re-synthesize the compound and verify purity (>98% by HPLC) to exclude impurities as confounding factors .

Q. What in silico strategies can predict off-target effects or toxicity?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger to screen against the human kinome or cytochrome P450 enzymes (e.g., CYP3A4) .
  • ADMET prediction : Employ SwissADME or ProTox-II to estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in the pyrimidine ring) to prioritize analogs with reduced off-target binding .

Q. How can synergistic effects with existing therapeutics be evaluated?

Methodological Answer:

  • Combination index (CI) : Use the Chou-Talalay method to test with cisplatin or doxorubicin in cancer cells. Calculate CI values via CompuSyn software .
  • Mechanistic studies : Assess apoptosis (Annexin V/PI staining) and cell cycle arrest (flow cytometry) to identify synergistic pathways .
  • In vivo validation : Administer subtherapeutic doses in xenograft models and monitor tumor volume reduction versus monotherapy .

Q. What approaches enhance metabolic stability for in vivo applications?

Methodological Answer:

  • Microsomal stability assays : Incubate with liver microsomes (human/rat) and quantify parent compound loss via LC-MS/MS. Introduce electron-withdrawing groups (e.g., -CF₃) to reduce CYP450-mediated oxidation .
  • Prodrug design : Mask polar groups (e.g., acetamide) as ester prodrugs to improve oral bioavailability .

Q. How can formulation challenges be addressed for preclinical studies?

Methodological Answer:

  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance aqueous solubility. Characterize particle size (DLS) and drug loading (UV-Vis) .
  • In vivo PK/PD : Conduct pharmacokinetic studies in rodents (IV/PO administration) with LC-MS/MS quantification. Adjust formulations based on Cmax and AUC values .

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